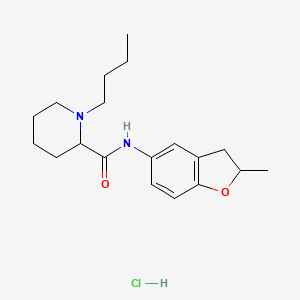
1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidinecarboxamide and is also known as MK-0773.
作用機序
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide involves its binding to the ghrelin receptor and blocking its activation by ghrelin, a hormone that stimulates appetite and promotes food intake. By blocking the ghrelin receptor, this compound reduces food intake and promotes weight loss.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide can reduce food intake and body weight in animal models. This compound has also been found to improve glucose tolerance and insulin sensitivity, which are important factors in the development of metabolic disorders such as diabetes and obesity.
実験室実験の利点と制限
One of the major advantages of using 1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide in lab experiments is its selectivity for the ghrelin receptor. This compound has minimal effects on other receptors, which makes it a valuable tool for studying the role of the ghrelin receptor in various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in long-term studies.
将来の方向性
There are several future directions for research on 1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide. One area of interest is the development of more potent and selective ghrelin receptor antagonists for the treatment of obesity and other metabolic disorders. Another area of research is the investigation of the role of the ghrelin receptor in other physiological processes, such as inflammation and immune function. Finally, the potential use of this compound in combination with other drugs for the treatment of metabolic disorders warrants further investigation.
合成法
1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 4'-fluoro-3-biphenylcarboxylic acid, which is then converted to its acid chloride derivative. In the second step, 1-(3,3-dimethylbutanoyl)-3-piperidinol is reacted with the acid chloride derivative to obtain the desired compound.
科学的研究の応用
1-(3,3-dimethylbutanoyl)-N-(4'-fluoro-3-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to be a potent and selective antagonist of the ghrelin receptor, which plays a crucial role in regulating food intake and energy homeostasis. This compound has also been investigated for its potential use in the treatment of obesity, diabetes, and other metabolic disorders.
特性
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-[3-(4-fluorophenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O2/c1-24(2,3)15-22(28)27-13-5-7-19(16-27)23(29)26-21-8-4-6-18(14-21)17-9-11-20(25)12-10-17/h4,6,8-12,14,19H,5,7,13,15-16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKCVARIWBOARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010249.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6010256.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6010258.png)

![1-(2,3-difluorobenzyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6010272.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyl)propyl]acetamide](/img/structure/B6010279.png)
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
![3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6010293.png)
![2-[4-(4-azaspiro[2.5]oct-4-ylmethyl)phenyl]-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6010302.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B6010315.png)

![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6010332.png)
![N-(2-hydroxybutyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6010337.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6010344.png)